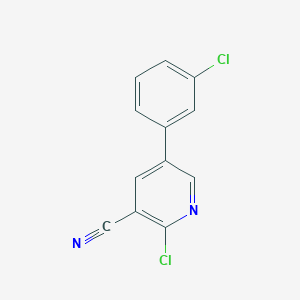

2-Chloro-5-(3-chlorophenyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-(3-chlorophenyl)nicotinonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C12H6Cl2N2 and a molecular weight of 249.1 .

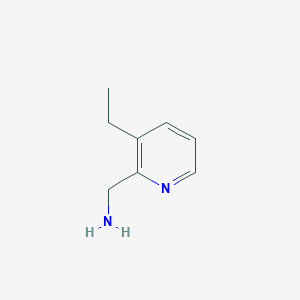

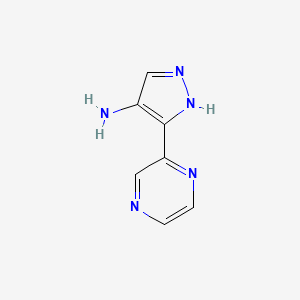

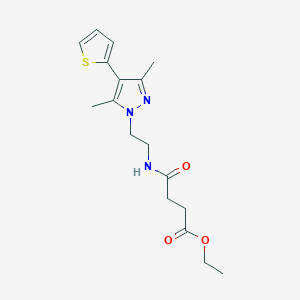

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile consists of a pyridine ring with a nitrile group attached to the 3-position . The molecule also contains two chlorine atoms, one attached to the pyridine ring and the other to the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile include a melting point of 173 - 176°C . The compound is a solid at room temperature .Scientific Research Applications

Catalytic Liquid-Phase Ammoxidation

A study by Raja et al. (2009) highlights the use of new bimetallic nanoscale catalysts for the ammoxidation of 3-picoline to nicotinonitrile, a precursor for vitamin B3, under mild conditions in the liquid phase. This research indicates the potential of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile in the efficient production of vital nutrients (Raja et al., 2009).

Photocatalytic Degradation of Chlorophenols

Lin et al. (2018) studied the photocatalytic degradation of chlorophenols, including 2-chlorophenol, using titanium dioxide doped with copper sulfate. This research provides insights into the application of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile in environmental remediation, particularly in the degradation of harmful compounds under visible light (Lin et al., 2018).

Electrooxidation Processes

Ureta-Zañartu et al. (2003) explored the electrooxidation of 2-chlorophenol on modified electrodes, providing a perspective on the role of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile in electrochemical processes and its potential application in environmental cleanup or analytical methods (Ureta-Zañartu et al., 2003).

Nitrating and Chlorinating Species Formation

Eiserich et al. (1996) investigated the formation of reactive nitrating and chlorinating species from the reaction of nitrite with hypochlorous acid. This research contributes to understanding the chemical behavior of chlorinated compounds like 2-Chloro-5-(3-chlorophenyl)nicotinonitrile in biological systems and their potential roles in inflammation and tissue injury (Eiserich et al., 1996).

Antimicrobial Activity

Guna et al. (2015) synthesized derivatives of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile and evaluated their antimicrobial activity. This underscores the potential pharmaceutical application of this compound in developing new antimicrobial agents (Guna et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-3-1-2-8(5-11)10-4-9(6-15)12(14)16-7-10/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIKWUGARDOPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2706376.png)